2-Methyl-2H-indazole-7-carboxylic acid
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Description
2-Methyl-2H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Methyl-2H-indazole-7-carboxylic acid belongs to the class of 2H-indazoles, which are important nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
Indazoles in general have been found to exhibit a wide variety of biological properties .
Biochemical Pathways
Indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Biological Activity
2-Methyl-2H-indazole-7-carboxylic acid is a compound belonging to the indazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.175 g/mol
This compound exhibits its biological effects primarily through interactions with various enzymes and cellular pathways. The following outlines its mechanisms:
- Target Kinases : This compound has been shown to inhibit several kinases, including chk1, chk2, and h-sgk, which are crucial for cell cycle regulation and volume control.
- Biochemical Pathways : It influences pathways related to inflammation and microbial resistance, suggesting a role in anti-inflammatory and antimicrobial activities.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, possess significant antimicrobial properties. In studies involving various pathogens:
- Protozoal Activity : The compound has demonstrated effectiveness against protozoa such as Giardia intestinalis and Entamoeba histolytica, with some derivatives showing potency exceeding that of the standard drug metronidazole .
- Bacterial Activity : It has been tested against bacteria like Escherichia coli and Salmonella enterica, showing promising results in inhibiting growth .
2. Anti-inflammatory Properties
The compound's ability to inhibit enzymes involved in inflammatory pathways indicates its potential as an anti-inflammatory agent. It has been observed to modulate the activity of cyclooxygenase enzymes, which are critical in the inflammatory response.
3. Anticancer Potential
Indazole derivatives have been implicated in anticancer research due to their ability to affect cell proliferation and apoptosis. Specifically, this compound may contribute to cancer treatment strategies by targeting specific signaling pathways involved in tumor growth .
Table 1: Biological Activity Summary of this compound
Future Directions
The ongoing research into indazole derivatives suggests potential for novel therapeutic agents in treating infectious diseases and inflammatory conditions. Future studies should focus on:
- Structural Modifications : Investigating how modifications to the indazole structure can enhance biological activity.
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and long-term effects of this compound.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its various biological activities.
Properties
IUPAC Name |
2-methylindazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWGCUXSPBILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719872 |
Source
|
Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-75-8 |
Source
|
Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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